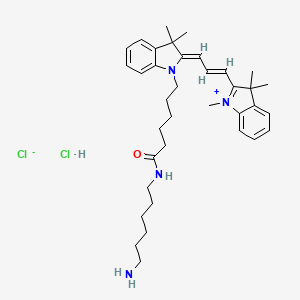![molecular formula C16H18O4 B12946567 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol CAS No. 526195-49-3](/img/structure/B12946567.png)
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol: is an organic compound belonging to the class of methoxyphenols. These compounds contain a methoxy group attached to the benzene ring of a phenol moiety. The molecular formula of this compound is C16H18O4 , and it has a molecular weight of 274.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated, nitrated, and other substituted benzene derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other chemical products.
作用機序
The mechanism of action of 3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol is not well-documented. it is likely to interact with various molecular targets and pathways due to its structural similarity to other methoxyphenols. These interactions may involve antioxidant activity, inhibition of inflammatory pathways, and modulation of cellular signaling pathways .
類似化合物との比較
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison:
- Catechol: Similar in having two hydroxyl groups, but lacks the methoxy and phenethyl groups.
- Resorcinol: Has hydroxyl groups in the meta position, differing in substitution pattern.
- Hydroquinone: Has hydroxyl groups in the para position, differing in substitution pattern.
Uniqueness: 3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol is unique due to the presence of both methoxy and phenethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs .
特性
CAS番号 |
526195-49-3 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
3-methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-5-3-4-11(8-13)6-7-12-9-14(17)16(18)15(10-12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3 |
InChIキー |
DEMRUANQYFMYPI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


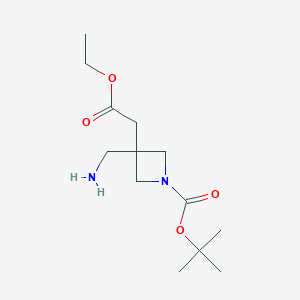
![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)
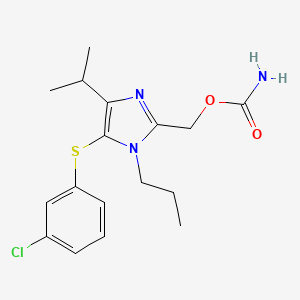
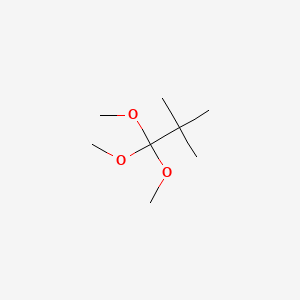

![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
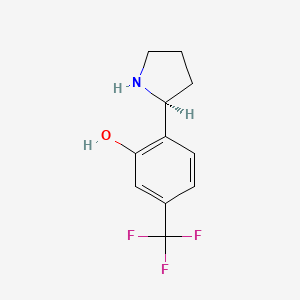
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
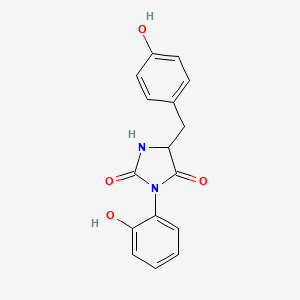
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
